

# Ilomastat dose escalation toxicity studies

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ilomastat

CAS No.: 142880-36-2

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## Known Toxicity & Dose-Escalation Data

The table below summarizes key findings from a recent Phase 1a clinical trial and relevant preclinical studies:

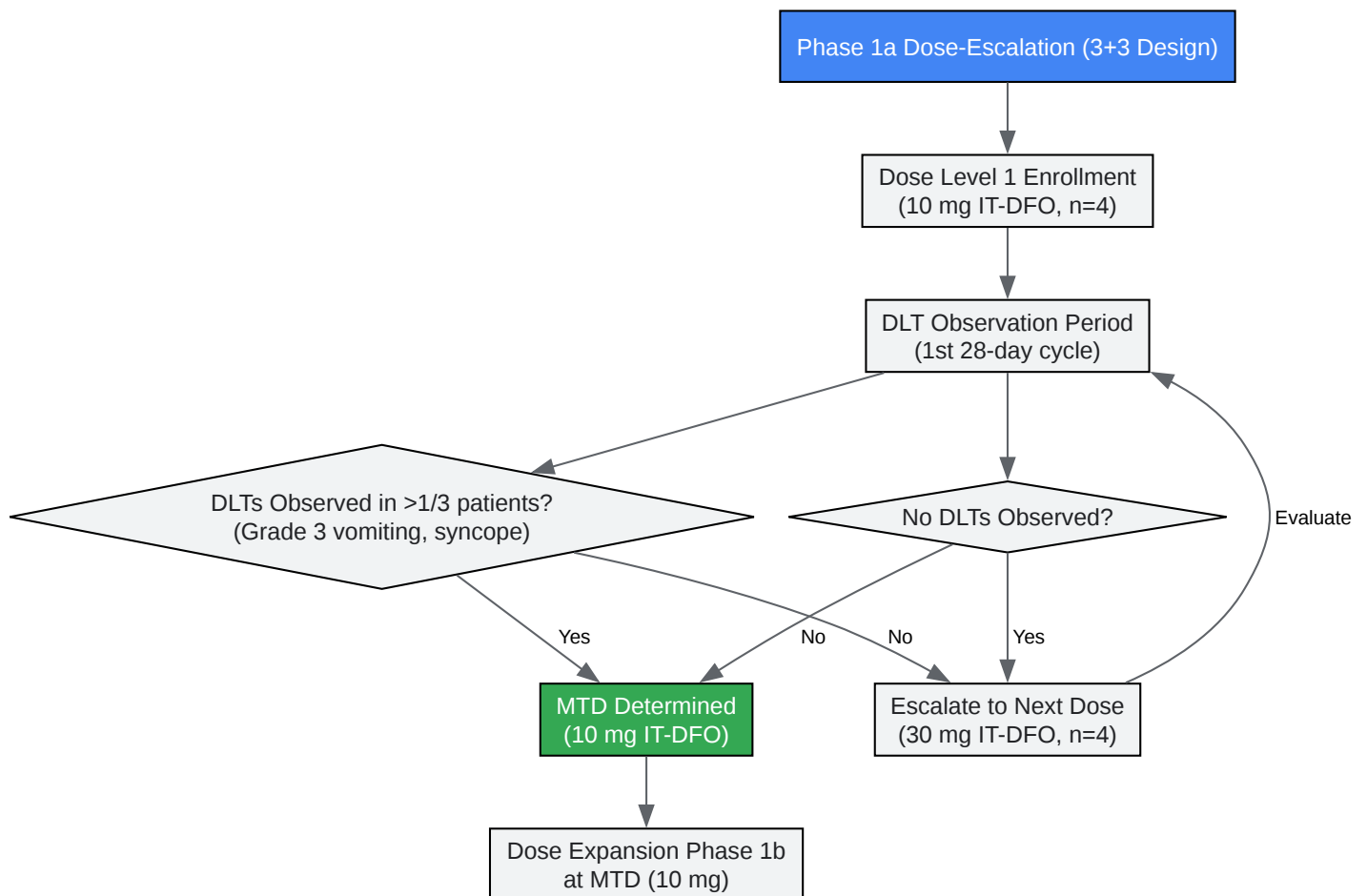
Study Type	Subject	Administration Route	Key Doses Tested	Identified Toxicity & Key Findings
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| **Phase 1a Clinical Trial** [1] | Human patients with leptomeningeal metastases | Intrathecal (IT) | 10 mg, 30 mg (twice weekly in Cycle 1) | - **Maximum Tolerated Dose (MTD):** 10 mg.

- **Dose-Limiting Toxicities (DLTs) at 30 mg:** Grade 3 vomiting, Grade 3 syncope.
- **Most Common AEs (any grade):** Vomiting (50%), nausea (37.5%), chills (25%), myalgias (25%), tremor (25%).
- **No Grade 4-5 AEs** were observed. | | **Preclinical Study** [2] | Mice (C57BL/6) | Intraperitoneal (IP) injection | 50 mg/kg (administered 2 hours before thoracic irradiation) | - Pretreatment **significantly alleviated** radiation-induced lung inflammation and fibrosis.
- **Enhanced the survival** of irradiated mice.
- No overt toxicity was reported from **Ilomastat** itself in this model. | | **Preclinical Ocular Study** [3] | Rabbit (Glaucoma Filtration Surgery model) | Subconjunctival implantation | 2 mg tablet (designed for sustained release over 3-4 weeks) | - Found to be **safe and well-tolerated** locally.
- The low dose (2 mg) is intended to minimize side effects associated with higher systemic doses of MMP inhibitors. |

## Experimental Protocol for Dose-Escalation

For a detailed view of the clinical trial design that established the MTD, the following workflow outlines the key stages.



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### Key Methodology Details [1]:

- **Patient Population:** Adults with leptomeningeal metastases from solid tumors, Karnofsky Performance Status  $\geq 60$ , and an Ommaya reservoir.

- **Dosing Schedule:**
  - **Cycle 1 (28 days):** Twice weekly.
  - **Cycle 2:** Once weekly.
  - **Cycle 3+:** Once every two weeks.
- **Endpoint Definition:** A **Dose-Limiting Toxicity (DLT)** was defined as any Grade 3 non-hematologic or Grade 4 hematologic toxicity occurring during the first cycle of treatment.

## Troubleshooting & FAQs for Researchers

**Q1: What are the critical factors to consider when designing a preclinical toxicity study for Ilomastat?**

- **A:** The **administration route and formulation** are paramount [3]. A systemic IV or IP dose cannot be compared to a localized, sustained-release implant. Furthermore, the **therapeutic window for MMP inhibitors** is considered narrow; side effects have been observed with cumulative doses above 1.6 grams in historical trials [3]. Focus on establishing a local effective dose that minimizes systemic exposure.

**Q2: The clinical trial for leptomeningeal metastases used intrathecal administration. How relevant is this for other indications?**

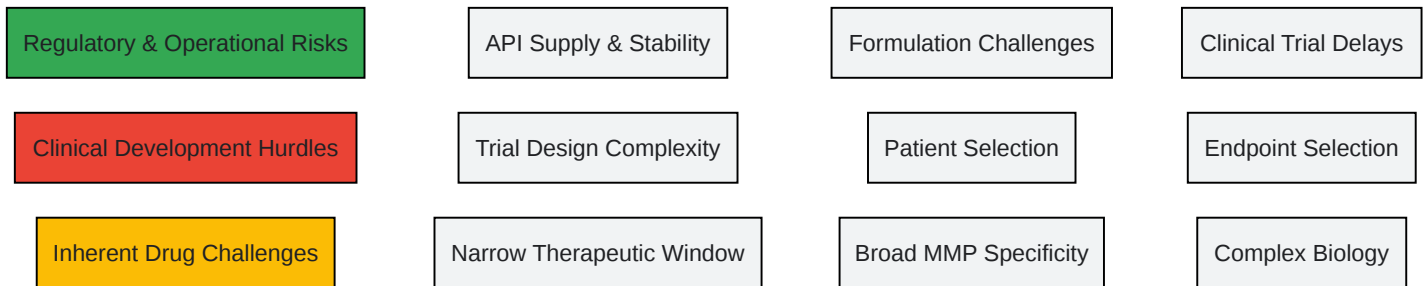
- **A:** The **intrathecal route is highly specific** for targeting the central nervous system and bypasses the blood-brain barrier [1]. For other indications like lung injury or ocular scarring, local delivery (e.g., inhalation, subconjunctival implant) is the preferred strategy to maximize efficacy and reduce systemic side effects [2] [3]. The toxicity and MTD from an intrathecal study should not be directly extrapolated to other routes.

**Q3: Why have previous clinical trials for MMP inhibitors, including Ilomastat, failed, and how can we avoid these issues?**

- **A:** Early Phase III trials in cancer failed due to **lack of inhibitor specificity, poor understanding of MMP biology, and trial design** [4]. To avoid this:
  - **Select Indications Carefully:** Focus on diseases with a strong inflammatory component (like RILI or ocular scarring) where the pathophysiology is better understood [2] [4].
  - **Use Specific Inhibitors:** Broad-spectrum inhibitors like **Ilomastat** can inhibit both harmful and beneficial MMPs. If possible, develop or use inhibitors targeted against specific MMPs (e.g., MMP-2, MMP-9 for RILI) [2] [4].
  - **Optimize Dosing and Timing:** MMP inhibition may be most effective in the early stages of disease progression (e.g., early inflammation post-radiation) [2].

## Strategic Considerations for Drug Development

The broader development challenges for a drug like **Ilomastat** are summarized in the pathway below.



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### Key Considerations:

- **Complex Biology:** MMPs have dual roles; inhibiting them can block pathological processes but also interfere with normal tissue repair [4]. This complexity contributed to the failure of early cancer trials [4].
- **Operational Risks:** Drug development faces obstacles like stability issues, formulation challenges, and clinical trial delays, which can be mitigated by involving cross-functional experts (e.g., toxicology, CMC) early in the planning process [5].

## Key Takeaways for Your Research

- **Current Human MTD:** The most robust human data comes from an intrathecal application, establishing an **MTD of 10 mg** in that specific context [1].
- **Safety Profile is Route-Dependent:** Preclinical studies show a favorable safety profile with **localized delivery** (lung and eye) at efficacious doses [2] [3].
- **Mind the History:** The failure of broad-spectrum MMP inhibitors in oncology underscores the need for **careful indication selection, precise dosing, and a deep understanding of the underlying disease biology** [4].

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